(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol
Overview
Description
“(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogen-containing five-membered ring heterocycles that are particularly useful in drug synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of phenylhydrazine with substituted ketones . In one study, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives have been involved in various chemical reactions. For instance, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol is used in the synthesis of various derivatives. A study by Hote and Lokhande (2014) demonstrated its use in synthesizing 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives through a sequential Knoevenagel/Michael/aldol reaction, highlighting its versatility in creating complex organic compounds (Hote & Lokhande, 2014).
Photochemical Properties
- Photochemical Research : The compound has been studied for its photochemical properties. Research by Lin, Rivett, and Wilshire (1977) found that derivatives of 1,3-diphenyl-2-pyrazolines, which can be synthesized from this compound, show enhanced fluorescence in polar solvents and possess notable stability to light (Lin, Rivett, & Wilshire, 1977).
Antimicrobial and Anticancer Properties
- Biological Activities : A study by Neha et al. (2013) on the synthesis of pyrazole derivatives showed that compounds derived from this compound exhibited notable antitubercular and anticancer activities, demonstrating its potential in pharmacological applications (Neha, Nitin, Mithlesh, & Devender, 2013).
Future Directions
The future directions for research on “(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” could involve further exploration of its potential biological activities. For instance, some pyrazole derivatives have shown promising cytotoxic activity against human breast cancer cell lines , suggesting potential applications in cancer treatment. Further studies could also explore the synthesis of new pyrazole derivatives and their potential applications .
Mechanism of Action
Target of Action
The primary targets of (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the protein B-Raf, which is involved in sending signals inside cells and directing cell growth. MCF-7 is a specific line of breast cancer cells used in cancer research.
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it has been found to exhibit potent inhibitory activity against BRAF V600E . The compound’s interaction with its targets leads to changes in the cell’s normal functions, often resulting in cell death or a reduction in cell viability .
Biochemical Pathways
Disruption of this pathway can lead to the death of cancer cells .
Pharmacokinetics
Studies have shown that similar compounds have promising adme profiles, suggesting good bioavailability .
Result of Action
The primary result of the action of this compound is a reduction in cell viability, particularly in cancer cells. It has been shown to exhibit cytotoxic activity against the MCF-7 human breast cancer cell line . Moreover, it has demonstrated remarkable inhibitory activity against BRAF V600E .
Properties
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-11,19H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJRIXAAKFEPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353410 | |
Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40278-32-8 | |
Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.